methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Description
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is an indole derivative characterized by a bromine substituent at position 5, a methyl group at position 2, and an acetate ester at position 3 of the indole ring (Figure 1). Indole derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, neuroprotective agents, and anti-proliferative compounds .
Synthesis:
The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution reactions. For example, and describe analogous syntheses using acrolein and morpholinium trifluoroacetate as catalysts to functionalize the indole core .
Properties
CAS No. |
5446-22-0 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3 |
InChI Key |
MMOPAVZSDVZUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Bromination: The starting material, 2-methylindole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetate group at the 3-position.
Esterification: Finally, the product is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Hydrolysis: 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid.
Scientific Research Applications
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The acetate group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features :
- Bromine at C5 : Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Acetate Ester at C3 : Modifies solubility and acts as a prodrug precursor, hydrolyzing to the active carboxylic acid in vivo .
Structural Analogues: Substituent Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Effects :
- Bromine (Br) at C5 increases molecular weight and polarizability compared to fluorine (F) or chlorine (Cl), enhancing hydrophobic interactions in biological systems .
- Fluoro derivatives (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit distinct electronic profiles, favoring hydrogen bonding with targets .
Ester vs. Carboxylic Acid :
- The acetate ester in the target compound improves lipophilicity (logP ~2.5), facilitating membrane permeability, while the carboxylic acid form (2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid) is more water-soluble and ionizable (pKa ~4.2) .
Oxo vs. Alkyl Substituents :
- Oxo groups (e.g., in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate) increase electrophilicity, making these compounds reactive toward nucleophiles like thiols or amines .
Biological Activity
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its indole structure, which includes a bromine atom at the 5-position of the indole ring. This structural feature enhances its reactivity, making it a valuable intermediate in various synthetic applications. The compound can be synthesized through several methodologies, including:
- Bromination of Indole Derivatives : This involves the introduction of the bromine atom into the indole structure.
- Esterification : The acetate group is introduced through esterification reactions involving acetic acid or its derivatives.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Receptor Binding : The compound has shown potential in binding to receptors involved in various signaling pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes relevant to disease pathways, including those involved in cancer and inflammation.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity : Research indicates that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : It has demonstrated efficacy against a range of microbial pathogens, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth and induces apoptosis. |
| Antimicrobial | Effective against various microbial strains. |
| Anti-inflammatory | Modulates inflammatory responses and pathways. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or ester group can significantly impact pharmacological properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(1H-indol-3-yl)acetate | Indole ring without bromine | Simpler structure; lacks halogen reactivity |
| Methyl 2-(5-hydroxyindol-3-yl)acetate | Hydroxyl group at position 5 | Enhanced solubility; potential for hydrogen bonding |
| Methyl 2-(5-nitroindole) | Nitro group at position 5 | Higher bioactivity due to electron-withdrawing effects |
Case Studies and Research Findings
Recent studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range .
- Antimicrobial Assays : Research indicated that this compound showed promising results against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could effectively inhibit key enzymes involved in inflammatory pathways, suggesting therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
